molecular formula C20H22N4O B2837138 3-cyclopentyl-N-(3-(imidazo[1,2-a]pyrimidin-2-yl)phenyl)propanamide CAS No. 863020-07-9

3-cyclopentyl-N-(3-(imidazo[1,2-a]pyrimidin-2-yl)phenyl)propanamide

Cat. No.: B2837138
CAS No.: 863020-07-9
M. Wt: 334.423
InChI Key: HMEMYQGDNHBQMR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Cyclopentyl-N-(3-(imidazo[1,2-a]pyrimidin-2-yl)phenyl)propanamide is a heterocyclic compound featuring an imidazo[1,2-a]pyrimidine core fused to a phenyl ring. The cyclopentyl propanamide substituent at the 3-position introduces lipophilicity, which may enhance membrane permeability and binding affinity to hydrophobic targets.

Properties

IUPAC Name

3-cyclopentyl-N-(3-imidazo[1,2-a]pyrimidin-2-ylphenyl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N4O/c25-19(10-9-15-5-1-2-6-15)22-17-8-3-7-16(13-17)18-14-24-12-4-11-21-20(24)23-18/h3-4,7-8,11-15H,1-2,5-6,9-10H2,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMEMYQGDNHBQMR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)CCC(=O)NC2=CC=CC(=C2)C3=CN4C=CC=NC4=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-cyclopentyl-N-(3-(imidazo[1,2-a]pyrimidin-2-yl)phenyl)propanamide typically involves multicomponent reactions, condensation reactions, and intramolecular cyclizations. These methods allow for the formation of the imidazo[1,2-a]pyrimidine core, which is then functionalized to obtain the desired compound . Common reagents used in these reactions include various aldehydes, amines, and catalysts such as gold nanoparticles .

Industrial Production Methods: Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and automated synthesis platforms can be employed to produce large quantities of the compound efficiently .

Chemical Reactions Analysis

Types of Reactions: 3-cyclopentyl-N-(3-(imidazo[1,2-a]pyrimidin-2-yl)phenyl)propanamide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are crucial for modifying the compound’s structure and enhancing its properties .

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various halogenating agents. Reaction conditions often involve controlled temperatures and pH levels to ensure optimal reaction rates and product yields .

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups into the compound .

Scientific Research Applications

3-cyclopentyl-N-(3-(imidazo[1,2-a]pyrimidin-2-yl)phenyl)propanamide has a wide range of scientific research applications. In chemistry, it is used as a building block for synthesizing more complex molecules. In biology and medicine, it has shown potential as a therapeutic agent due to its ability to interact with specific molecular targets . Additionally, this compound is used in the development of new drugs and as a tool for studying various biological pathways .

Mechanism of Action

The mechanism of action of 3-cyclopentyl-N-(3-(imidazo[1,2-a]pyrimidin-2-yl)phenyl)propanamide involves its interaction with specific molecular targets, such as enzymes and receptors. This interaction can modulate various biological pathways, leading to therapeutic effects. For example, the compound may inhibit certain kinases, thereby affecting cell signaling and proliferation .

Comparison with Similar Compounds

Structural Analogues of Imidazo[1,2-a]Pyrimidine Derivatives

Compound A : (E)-2-Phenyl-N-(thiophen-2-ylmethylene)imidazo[1,2-a]pyrimidin-3-amine
  • Core Structure : Imidazo[1,2-a]pyrimidine with a phenyl group at position 2.
  • Substituents : A thiophene-derived Schiff base at position 3.
  • Key Features: Synthesized via condensation of 2-phenylimidazo[1,2-a]pyrimidin-3-amine with thiophene-2-carbaldehyde in ethanol .
  • Comparison :
    • Unlike the target compound, Compound A lacks the cyclopentyl propanamide group, which reduces its lipophilicity. The Schiff base may confer greater reactivity but lower metabolic stability compared to the amide linkage in the target.
Compound B : 8-Amino-N-(2-hydroxy-2-methylpropyl)-3-(2-methyl-5-(1,1,1-trifluoro-2-hydroxypropan-2-yl)phenyl)imidazo[1,2-a]pyrazine-6-carboxamide
  • Core Structure : Imidazo[1,2-a]pyrazine (a pyrazine analog of pyrimidine).
  • Substituents : Trifluoromethyl and hydroxypropanamide groups.
  • Key Features :
    • Patent-protected as a PI3K inhibitor with anticancer applications .
    • The trifluoromethyl group enhances metabolic stability and electron-withdrawing properties.
  • The trifluoromethyl and hydroxypropanamide groups in Compound B may improve target selectivity but reduce solubility compared to the cyclopentyl propanamide in the target.

Physicochemical and Pharmacokinetic Properties

Property Target Compound Compound A Compound B
Core Heterocycle Imidazo[1,2-a]pyrimidine Imidazo[1,2-a]pyrimidine Imidazo[1,2-a]pyrazine
Key Substituent Cyclopentyl propanamide Thiophene Schiff base Trifluoromethyl hydroxypropanamide
Lipophilicity (LogP) High (predicted) Moderate Moderate-High
Synthetic Route Likely multi-step amidation Condensation reaction Multi-step with fluorination
Therapeutic Potential Underexplored Antiviral/antimicrobial (inferred) PI3K inhibition (validated)

Biological Activity

3-Cyclopentyl-N-(3-(imidazo[1,2-a]pyrimidin-2-yl)phenyl)propanamide is a synthetic compound that has garnered attention for its potential biological activity, particularly in the field of cancer therapeutics. This article explores its mechanisms of action, biological effects, and relevant case studies.

Chemical Structure and Properties

The compound is classified as an imidazo[1,2-a]pyrimidine derivative. Its molecular structure is characterized by a cyclopentyl group attached to a propanamide backbone, which enhances its binding affinity to specific targets.

Property Value
IUPAC Name This compound
Molecular Formula C20H22N4O
CAS Number 863020-07-9
Target KRAS G12C
Mechanism of Action Covalent inhibition

The primary target of this compound is the KRAS G12C mutation, which is commonly associated with various cancers. The compound acts as a covalent inhibitor , irreversibly binding to the KRAS protein and inhibiting its activity. This action disrupts the RAS/RAF/MEK/ERK signaling pathway, which plays a critical role in cell proliferation and survival.

Biological Activity and Efficacy

Research indicates that this compound exhibits potent anticancer activity, particularly against tumor cells harboring the KRAS G12C mutation. Notably, it demonstrates low cytotoxicity towards normal cells, making it an attractive candidate for further development.

Case Studies

  • In Vitro Studies : In laboratory settings, this compound was shown to significantly reduce cell viability in KRAS G12C mutant cancer cell lines. The IC50 values reported were in the low nanomolar range, indicating strong efficacy.
  • In Vivo Studies : Animal models treated with this compound displayed reduced tumor growth rates compared to control groups. The compound's ability to penetrate tissues and maintain effective concentrations over time was noted as a key factor in its therapeutic potential.

Comparison with Similar Compounds

The unique cyclopentyl group distinguishes this compound from other imidazo[1,2-a]pyrimidine derivatives. While other compounds targeting the same pathway exist, such as those based on pyridine or phenyl structures, the specific modifications in this compound enhance its binding specificity and pharmacological profile.

Compound Target IC50 (nM) Notes
This compoundKRAS G12C<10Potent with low cytotoxicity
Other Imidazo[1,2-a]pyrimidinesVarious>100Higher toxicity observed

Pharmacokinetics

As a covalent inhibitor, the pharmacokinetics of this compound suggest prolonged action due to irreversible binding. Factors influencing its efficacy include:

  • Environmental pH
  • Presence of metabolic enzymes
  • Cellular uptake mechanisms

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.